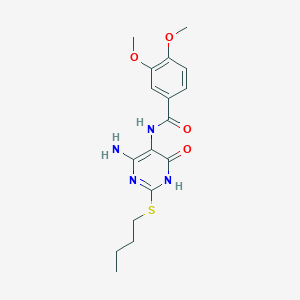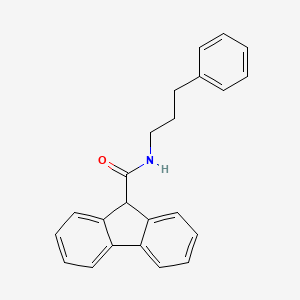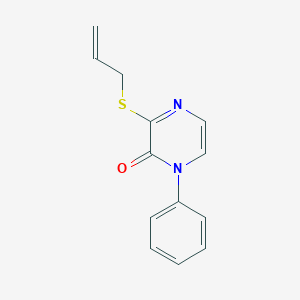
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by a phenyl group attached to the first carbon, a prop-2-en-1-ylsulfanyl group attached to the third carbon, and a dihydropyrazinone core
Aplicaciones Científicas De Investigación
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, particularly in cancer research.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including organic semiconductors and molecular electronics.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Métodos De Preparación
The synthesis of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenyl halides and a suitable base to facilitate nucleophilic substitution.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazinone core to a more reduced state.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-en-1-ylsulfanyl groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.
Comparación Con Compuestos Similares
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-(Prop-1-en-2-yl)azetidin-2-ones: These compounds also exhibit antiproliferative activity and tubulin-destabilizing effects.
Phenyl-substituted pyrazinones: These compounds share a similar core structure but may differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-phenyl-3-prop-2-enylsulfanylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-17-12-13(16)15(9-8-14-12)11-6-4-3-5-7-11/h2-9H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGBFFXKHQMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)
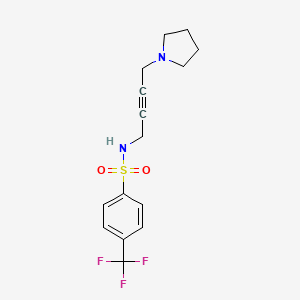
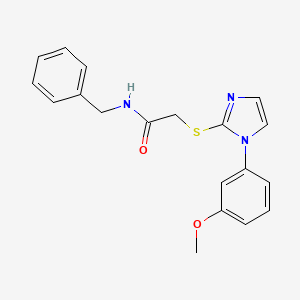

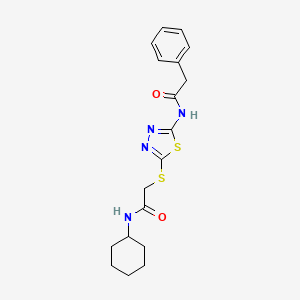
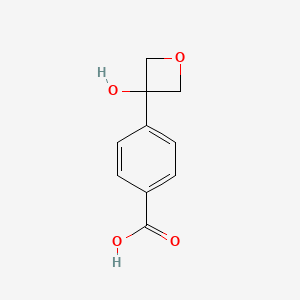
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
